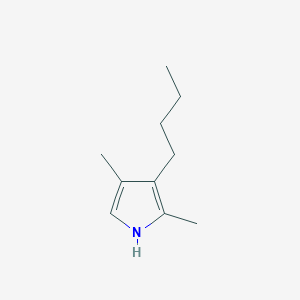![molecular formula C15H19N3O6 B13813125 L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is a synthetic compound with the molecular formula C15H19N3O6 and a molecular weight of 337.33 g/mol. It is also known by its IUPAC name, 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid. This compound is a derivative of L-alanine and is often used in peptide synthesis and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- typically involves the protection of amino groups using carbobenzyloxy (Cbz) groups. The process begins with the reaction of L-alanine with phenylmethoxycarbonyl chloride to form the protected amino acid. This intermediate is then coupled with glycylglycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the carbobenzyloxy protecting group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbobenzyloxy group.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of biocompatible materials and as a building block for various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets . The pathways involved include peptide bond formation and hydrolysis, which are crucial for various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Carbobenzyloxy-glycylglycyl-L-alanine
- N-Benzyloxycarbonylglycylglycyl-L-alanine
- Z-Gly-Gly-Ala-OH
Uniqueness
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is unique due to its specific structure, which allows for selective interactions with biological targets. Its carbobenzyloxy protecting group provides stability during synthesis and can be easily removed under controlled conditions.
Eigenschaften
Molekularformel |
C15H19N3O6 |
|---|---|
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O6/c1-10(14(21)22)18-13(20)8-16-12(19)7-17-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,23)(H,18,20)(H,21,22)/t10-/m0/s1 |
InChI-Schlüssel |
BGGKRFZYJZIAOK-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


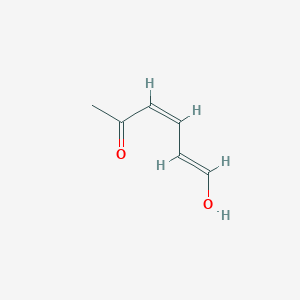
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

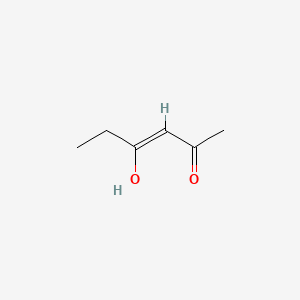

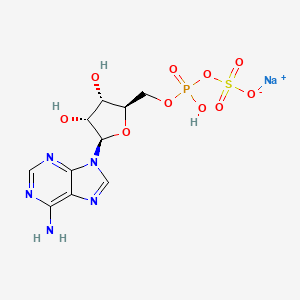


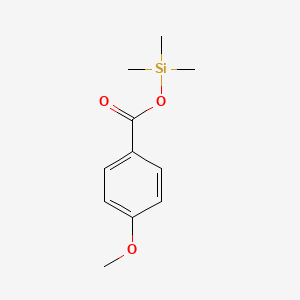
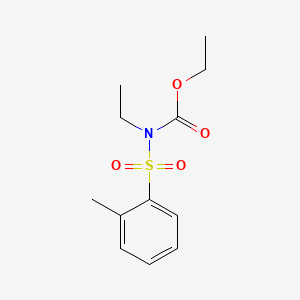
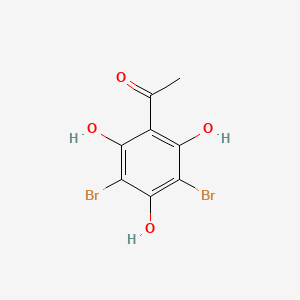
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
